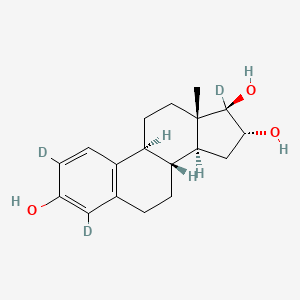

Estriol-d3

Description

Overview of Isotopic Labeling in Steroid Research

Isotopic labeling in steroid research involves replacing one or more atoms in a steroid molecule with an isotope of the same element. Stable isotopes, such as deuterium (B1214612) (H or D) and carbon-13 (C), are preferred over radioactive isotopes in many modern applications due to safety and handling considerations. This technique allows researchers to "tag" specific molecules within complex biological systems or chemical reactions. By tracking the labeled compound, its pathway, transformation, and fate can be elucidated. Stable isotope labeling provides a safe manner to study metabolic pathways in vivo.

Isotopic labeling has been a valuable tool in chemistry for tagging atoms to track their evolution through a chemical process. researchgate.net In steroid research, stable isotope labeling, especially with H and C, is a versatile analytical tool. researchgate.net

The Role of Deuterated Analogs in Mechanistic and Metabolic Investigations

Deuterated analogs like Estriol-d3 are particularly useful in mechanistic and metabolic investigations. When a deuterated steroid is introduced into a biological system, it is processed by enzymes and metabolic pathways in a manner highly similar to its non-labeled counterpart. However, the resulting metabolites will retain the isotopic label, allowing them to be distinguished from endogenous, unlabeled compounds using mass spectrometry. This enables researchers to:

Trace Metabolic Pathways: By analyzing the labeled metabolites formed over time, the specific enzymatic reactions and sequences involved in the metabolism of the parent steroid can be mapped. oup.com

Quantify Metabolite Formation: The ratio of labeled metabolite to labeled parent compound, or the absolute quantification of labeled metabolites, can provide quantitative data on the extent and rate of metabolic transformations.

Investigate Reaction Mechanisms: In chemical or biochemical reactions involving steroids, deuteration at specific positions can help elucidate reaction mechanisms by observing which deuterium atoms are retained or lost during the transformation. researchgate.net Site-specific isotopic labeling can help trace fragment ions back to their structural elements in mass spectrometry analysis. fu-berlin.de

Deuterated steroids are routinely used as internal standards in quantitative approaches, while C-labeling is more prominent in metabolic studies. fu-berlin.de

Historical Context of this compound as a Research Tool

The application of mass spectrometry to steroid research originated in the 1950s, with a focus on fundamental research. oup.comfu-berlin.de Isotopic labeling has been employed in mass spectrometry for fragment structure characterization of steroids since the 1960s. researchgate.net Deuterium labeling, specifically, has been used for characterizing fragmentation reactions by labeling with stable isotopes. fu-berlin.de The development of techniques like gas chromatography-mass spectrometry (GC/MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS) revolutionized the analysis of steroids, offering increased sensitivity and specificity. oup.com

This compound's use as a research tool is closely tied to the advancements in mass spectrometry. Its stable isotopic label makes it an ideal internal standard for quantifying estriol (B74026) and related metabolites in complex biological matrices. Early applications of isotope dilution mass spectrometry using deuterated steroids were crucial for detecting compounds present at low levels. scribd.com

Significance of this compound in Contemporary Endocrine Research

In contemporary endocrine research, accurate and sensitive quantification of hormones and their metabolites is essential for understanding physiological states, diagnosing disorders, and monitoring therapeutic interventions. This compound plays a significant role primarily as a stable isotope internal standard in mass spectrometry-based analytical methods. semanticscholar.orgresearchgate.netusgs.govbiorxiv.orgresearchgate.netcefic-lri.orgoup.com

The use of this compound as an internal standard in techniques like LC-MS/MS and GC-MS offers several advantages:

Improved Accuracy and Precision: Adding a known amount of this compound to a sample at the beginning of the analytical process helps to correct for variations in sample preparation, matrix effects, and instrument performance, leading to more accurate and precise quantification of endogenous estriol. researchgate.netoup.com

High Specificity: Mass spectrometry allows for the selective detection of the target analyte (estriol) and its labeled internal standard (this compound) based on their unique mass-to-charge ratios, even in complex biological samples. cefic-lri.org

Enhanced Sensitivity: Isotope dilution mass spectrometry methods utilizing labeled standards can achieve very low limits of detection, crucial for quantifying hormones present at trace levels. researchgate.netcefic-lri.orgoup.com

This compound has been used as an internal standard in various studies, including the determination of female sex hormones in essential oil researchgate.net, analysis of steroid hormones in water usgs.gov, metabolomics studies biorxiv.org, and the quantification of estrogens and estrogen metabolites in biological fluids like urine and plasma semanticscholar.orgcefic-lri.orgoup.com.

Here is a table summarizing some applications where this compound has been used as an internal standard:

| Application Area | Sample Matrix | Analytical Technique | Purpose | Citation |

| Female Sex Hormone Determination | Essential Oil | UPLC-MS/MS | Internal Standard for Quantification | researchgate.net |

| Steroid Hormone Analysis | Water | GC-MS/MS | Internal Standard for Quantification | usgs.gov |

| Metabolomics Studies | Biological Samples | LC-MS/MS | Internal Standard for Quantification | biorxiv.org |

| Estrogen and Metabolite Analysis | Urine | GC-MS/MS, LC-MS/MS | Internal Standard for Quantification | cefic-lri.orgoup.com |

| Estrogen Level Measurement | Zebrafish Blood Plasma | Mass Spectrometry | Internal Standard for Quantification of E1, E2 | semanticscholar.org |

| Steroid Hormone Detection | Milk powder and milk | UPLC-MS/MS | Internal Standard for Quantification | researchgate.net |

The continued reliance on this compound and other deuterated steroids in modern mass spectrometry methods underscores their enduring significance as research tools in the field of endocrinology and beyond.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D |

InChI Key |

PROQIPRRNZUXQM-GQLOBORWSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O)[2H] |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of Estriol D3

Strategies for Deuterium (B1214612) Incorporation into the Estriol (B74026) Skeleton

Deuterium can be incorporated into the estriol skeleton through various chemical and potentially enzymatic routes, targeting specific hydrogen atoms for isotopic exchange or substitution.

Chemical Synthesis Routes for C-Deuteration of Estriol Precursors

Chemical synthesis is a primary method for introducing deuterium into steroid structures. This often involves reactions that promote hydrogen-deuterium exchange at desired positions or the use of deuterated reagents and precursors. For example, deuterium-labeled estradiol-17 beta has been prepared from chloromercurio-substituted precursors using deuterated acetic acid and heavy water nih.gov. Another approach involves microwave-assisted synthesis for introducing deuterium labels into estrogen fatty acid esters nih.gov. Regioselective deuterium labeling of estrone (B1671321) and catechol estrogen metabolites has also been reported using specific chemical conditions acs.org.

While direct synthesis of Estriol-d3 is not extensively detailed in the provided snippets, the synthesis of other deuterated estrogens and steroids provides insight into potential methodologies. These often involve multi-step procedures starting from commercially available steroid precursors and employing reactions such as catalytic hydrogenation or acid/base-catalyzed exchange in the presence of deuterated solvents or reagents (e.g., D₂O, MeOD, CD₃CO₂D) nih.govnih.govacs.org. The position of deuterium incorporation is dictated by the reaction conditions and the structure of the precursor.

Enzymatic Approaches for Site-Specific Deuterium Labeling

Enzymatic methods offer the potential for highly site-specific deuterium labeling, which can be challenging to achieve solely through chemical synthesis. While the provided information does not specifically detail enzymatic synthesis of this compound, enzymatic transformations are involved in the natural biosynthesis and metabolism of steroids, including estrogens wikipedia.orgiiarjournals.orgijmdat.comeur.nlacs.orgacs.org. Enzymes like cytochrome P450 enzymes (e.g., CYP3A4, CYP3A7, CYP19A1) play roles in hydroxylation and aromatization reactions in steroid metabolism wikipedia.orgiiarjournals.orgacs.org.

Although not directly related to deuterium labeling of estriol, studies on the enzymatic synthesis of vitamin D metabolites highlight the potential of using enzymes for specific isotopic incorporation if suitable enzymatic pathways for estriol modification with deuterated substrates or in deuterated media were explored iiarjournals.orgijmdat.comacs.org. However, chemical synthesis appears to be the more common route described for preparing deuterated steroids for analytical purposes.

Precursor Selection and Optimization in this compound Synthesis

Optimization of reaction conditions, including temperature, pressure, reaction time, catalyst, and solvent, is essential to maximize the yield of the desired deuterated product and achieve high isotopic enrichment while minimizing unwanted side reactions or scrambling of the deuterium label nih.govacs.org. For instance, microwave irradiation has been used to speed up the synthesis of deuterium-labeled estrogen fatty acid esters nih.gov. Control over these parameters is crucial for the isotopic fidelity of the final this compound product.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound with confirmed isotopic enrichment is paramount for its intended applications, particularly as an analytical standard. A combination of purification and isolation techniques is typically employed.

Chromatographic Separations for Isotopic Enrichment

Chromatographic methods are widely used for the purification of steroids and can be adapted for separating deuterated analogs from unlabeled or incorrectly labeled species. Liquid chromatography (LC), including high-performance liquid chromatography (HPLC), is a common technique for the analysis and purification of estrogens and their metabolites medrxiv.orgmpg.deunl.eduresearchgate.netoieau.frscielo.brmdpi.com.

Reversed-phase chromatography, often utilizing C18 columns, is effective for separating steroids based on their polarity medrxiv.orgresearchgate.net. The slight differences in physicochemical properties between deuterated and non-deuterated compounds can sometimes be exploited for chromatographic separation, although achieving complete separation of isotopologues can be challenging. LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is particularly powerful for monitoring the isotopic composition and purity during purification medrxiv.orgmpg.debiorxiv.orgmdpi.compopline.orgunl.eduoieau.fr.

Interactive Table 1: Examples of Chromatographic Conditions for Estrogen Separation

| Chromatography Type | Stationary Phase | Mobile Phase | Application | Reference |

| LC-MS/MS | C18 Reversed-Phase | Methanol-Water Gradient | Analysis of steroids in human serum | medrxiv.org |

| LC-MS/MS | C18 Reversed-Phase | Formic acid in water/acetonitrile | Analysis of derivatized estrogen metabolites | researchgate.net |

| Capillary Electro-chromatography | Monolithic C18 | Acetonitrile/Ammonium Acetate | Separation of estriol, estradiol (B170435), progesterone | scielo.br |

| LC-MS/MS | Not specified (SPE used) | Not specified | Analysis of estrogens in water | oieau.fr |

Solid-phase extraction (SPE) is often used as a sample preparation and initial purification step before chromatographic analysis or further purification oieau.frmuni.cz.

Crystallization and Spectroscopic Purity Verification

Crystallization is a valuable technique for obtaining highly pure solid compounds. For steroids, crystallization from suitable solvents can remove impurities and potentially enhance isotopic purity if there are slight differences in crystallization behavior between labeled and unlabeled species ucl.ac.uknih.govacs.org.

Spectroscopic methods are essential for verifying the structure, purity, and isotopic enrichment of the synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, can confirm the positions and extent of deuterium incorporation . Mass spectrometry (MS), especially high-resolution MS and tandem MS, is critical for determining the molecular weight and isotopic composition of the labeled compound and detecting impurities medrxiv.orgmpg.debiorxiv.orgmdpi.compopline.org. The mass shift due to deuterium incorporation is a key indicator of successful labeling .

Interactive Table 2: Spectroscopic Methods for this compound Characterization

| Spectroscopic Method | Information Provided | Reference |

| NMR Spectroscopy | Confirmation of deuterium positions and incorporation | |

| Mass Spectrometry | Molecular weight, isotopic composition, purity | medrxiv.orgmpg.debiorxiv.orgmdpi.compopline.org |

Characterization of Deuterium Position and Enrichment in this compound

The precise determination of where deuterium atoms are located within the Estriol molecule and the extent to which hydrogen atoms have been replaced by deuterium (isotopic enrichment) are critical analytical steps. These parameters directly impact the compound's suitability as an internal standard for quantitative analysis, such as in stable isotope dilution mass spectrometry. mdpi.comfrontiersin.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this characterization. ckisotopes.comnih.govfrontiersin.orgbiorxiv.orgmdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium NMR (D-NMR), is a powerful technique for the direct observation and quantification of deuterium atoms within a molecule. D-NMR is especially useful for analyzing highly deuterium-enriched compounds like this compound. Unlike 1H NMR, D-NMR spectra are typically much simpler because only deuterium nuclei are detected, and proton signals are transparent. This allows for clearer signals from the deuterated positions, facilitating the confirmation of the intended labeling pattern and the assessment of isotopic purity.

The chemical shifts observed in D-NMR spectra are very similar to those in 1H NMR spectra for the corresponding positions, with only minor isotope effects. This similarity aids in the assignment of deuterium signals to specific locations within the this compound molecule by comparison with the known 1H NMR spectrum of unlabeled estriol.

Mass Spectrometry Based Techniques for Deuterium Content Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and isotopic composition of compounds like this compound. High-resolution mass spectrometry can distinguish between molecules with different isotopic compositions (isotopologues), allowing for the determination of the number of deuterium atoms incorporated into the molecule. nih.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis and quantification of deuterium-labeled compounds. mdpi.comfrontiersin.org In the context of this compound, LC-MS can be used to confirm the molecular weight corresponding to the intended degree of deuteration (e.g., a molecular weight consistent with the addition of three deuterium atoms to estriol). invivochem.commdpi.com

For determining the total deuterium content and isotopic enrichment, stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is a common and powerful method. mdpi.comfrontiersin.org In this approach, a known amount of the precisely characterized deuterium-labeled standard (this compound) is added to a sample containing the unlabeled analyte (estriol). The ratio of the labeled to unlabeled compound is then measured by MS, allowing for accurate quantification of the unlabeled compound. The accuracy of this method relies heavily on the known isotopic enrichment of the labeled standard.

Tandem mass spectrometry (MS/MS) can provide more detailed information about the location of deuterium atoms. By fragmenting the this compound molecule in the mass spectrometer and analyzing the mass-to-charge ratio of the resulting fragment ions, it is possible to infer the distribution of deuterium within different parts of the molecule. biorxiv.orgmdpi.com Changes in the mass of specific fragment ions compared to the unlabeled compound can indicate the presence of deuterium within those fragments, thus helping to map the positions of the deuterium atoms. Hydrogen-deuterium exchange (HDX) coupled with MS, while often applied to proteins, illustrates the principle of using fragmentation to localize deuterium within a molecular structure. biorxiv.orgnih.gov

Advanced Analytical Quantification of Estriol D3 in Biological Matrices Preclinical/in Vitro

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Estriol-d3

LC-MS methods offer advantages for analyzing polar and less volatile compounds like steroids, and the coupling with mass spectrometry provides high sensitivity and selectivity sciex.comresearchgate.net. This compound, as a stable isotope-labeled internal standard, is frequently used in LC-MS-based assays to improve the accuracy and reliability of estriol (B74026) quantification in biological samples by compensating for matrix effects and variations during sample preparation and analysis nih.govresearchgate.net.

Development of LC-MS/MS Assays for this compound Quantification

The development of LC-MS/MS assays for quantifying estriol, often utilizing this compound as an internal standard, involves several critical steps. These include sample preparation, chromatographic separation, and mass spectrometric detection nih.govnih.gov. Sample preparation techniques are vital for extracting and purifying the analytes from the complex biological matrix, minimizing ion suppression or enhancement effects that can impact quantification medrxiv.orgresearchgate.netlabmanager.com. Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.govresearchgate.net. Derivatization is often employed to enhance ionization efficiency and improve chromatographic separation of steroids for LC-MS/MS analysis researchgate.netresearchgate.netunl.edu. For instance, derivatization with dansyl chloride has been used to improve the sensitivity of estradiol (B170435) analysis by LC-MS/MS researchgate.netnih.gov.

LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids, including estriol, in biological matrices like serum nih.govmedrxiv.org. These methods typically involve spiking the biological sample with isotopic labeled internal standards, such as this compound, prior to extraction and analysis nih.gov.

Optimization of Chromatographic Parameters for this compound Resolution

Effective chromatographic separation is crucial in LC-MS methods to resolve the target analyte, this compound, from endogenous compounds and potential interfering substances within the biological matrix biorxiv.orgrsc.org. Optimization of chromatographic parameters, such as stationary phase, mobile phase composition, flow rate, and column temperature, is necessary to achieve adequate resolution, good peak shape, and minimize matrix effects labmanager.comrsc.orgvliz.be. Reversed-phase chromatography is commonly used for steroid analysis researchgate.netmedrxiv.org. For example, a reversed-phase C18 column with a methanol-water gradient has been used for the separation of various steroids, including estriol, in human serum medrxiv.org. Optimizing the gradient elution profile is essential to achieve efficient separation of multiple analytes in a reasonable run time nih.gov.

Insufficient chromatographic resolution can lead to co-elution, potentially causing isobaric interference or ion suppression from the matrix, thereby affecting accurate quantification rsc.org.

Ionization Techniques and Mass Spectrometric Detection for this compound

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for steroid analysis unl.educhromatographyonline.com. ESI is generally preferred for more polar and ionizable compounds, while APCI can be suitable for less polar analytes unl.educhromatographyonline.com. For steroid analysis by LC-MS, ESI is frequently used, although derivatization can enhance ionization efficiency, particularly in positive ion mode unl.edu. Tandem mass spectrometry (MS/MS), often employing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for the target analyte and its internal standard sciex.comresearchgate.netorientjchem.org.

For this compound, the mass spectrometric detection involves monitoring the specific mass transitions corresponding to the deuterated molecule. The use of MRM allows for the selective detection and quantification of this compound even in complex biological matrices orientjchem.org. The optimization of MS parameters, such as fragmentor voltage and collision energy, is critical to maximize the signal intensity of the characteristic product ions chromatographyonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Derivatization and Analysis

GC-MS is another powerful technique for the analysis of steroids, offering high chromatographic resolution mdpi.com. However, steroids often require derivatization to increase their volatility and thermal stability for GC analysis mdpi.comshimadzu.co.kraustinpublishinggroup.com. For this compound analysis by GC-MS, derivatization of the hydroxyl groups is typically necessary mdpi.com. Common derivatization reagents include trimethylsilyl (B98337) (TMS) derivatives or pentafluorobenzyl (PFB) derivatives mdpi.comshimadzu.co.krresearchgate.net. PFB derivatization, followed by negative ion chemical ionization (NCI), can significantly enhance the sensitivity and selectivity of estrogen analysis by GC-MS shimadzu.co.kr.

GC-MS methods, often coupled with electron ionization (EI) or NCI and operating in selected ion monitoring (SIM) mode, have been developed for the quantification of estriol and other estrogens in biological samples austinpublishinggroup.comresearchgate.net. The use of this compound as an internal standard in GC-MS assays helps to improve the accuracy and reliability of the results by accounting for variations during sample preparation, derivatization, and analysis.

Research findings have demonstrated the effectiveness of GC-MS with derivatization for analyzing estrogens in biological matrices. For instance, a GC-MS method utilizing MSTFA derivatization and SIM detection at m/z 504 has been reported for estriol analysis austinpublishinggroup.com. Another study employed PFB and TMS derivatization followed by NCI-GC/MS for the analysis of various estrogens, achieving detection limits in the ng/L range shimadzu.co.kr.

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass analyzers, provides high mass accuracy and resolving power, which is beneficial for comprehensive metabolite profiling and the detection of known and unknown metabolites of a compound like this compound vliz.beanu.edu.aucsic.es. HRMS allows for the differentiation of compounds with very similar masses (isobaric compounds) that may not be resolved chromatographically vliz.be.

In the context of this compound, HRMS can be used in both targeted and untargeted metabolomics approaches. While targeted analysis focuses on the precise quantification of this compound and known metabolites, untargeted profiling can reveal a broader range of related compounds and potential metabolic pathways influenced by estriol or its deuterated form anu.edu.aure-place.be. LC coupled with HRMS (LC-HRMS) is a powerful platform for such studies in biological matrices vliz.bere-place.be. The high mass accuracy of HRMS aids in the confident identification of metabolites based on their elemental composition anu.edu.au.

HRMS can be used to investigate the metabolic fate of this compound in in vitro systems or preclinical models, helping to understand how the deuterium (B1214612) label affects its metabolism compared to unlabeled estriol. This is particularly relevant given the potential impact of deuteration on pharmacokinetic and metabolic properties invivochem.com.

Validation of Analytical Methodologies for this compound in Research Samples

Validation of analytical methods for quantifying this compound in biological matrices is a critical step to ensure the reliability, accuracy, and precision of the data generated in preclinical and in vitro studies labmanager.comich.org. Method validation typically follows regulatory guidelines, such as those from the ICH or FDA, and assesses parameters including accuracy, precision, linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), selectivity, matrix effects, and stability medrxiv.orgorientjchem.orgich.orgmedrxiv.org.

Accuracy is evaluated by analyzing quality control (QC) samples with known concentrations of the analyte and assessing the recovery medrxiv.orglabmanager.commedrxiv.org. Precision is determined by analyzing replicate samples and calculating the relative standard deviation (RSD) or coefficient of variation (CV) medrxiv.orgaustinpublishinggroup.commedrxiv.org. Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve, with the correlation coefficient (R²) indicating the goodness of fit medrxiv.orgaustinpublishinggroup.commedrxiv.orgmdpi.com. Sensitivity is determined by the LOD and LOQ, representing the lowest concentrations that can be reliably detected and quantified, respectively medrxiv.orgorientjchem.orgmedrxiv.org. Selectivity ensures that the method can accurately measure the target analyte in the presence of other components in the matrix medrxiv.orgaustinpublishinggroup.com. Matrix effects, such as ion suppression or enhancement, are assessed to understand their impact on ionization efficiency medrxiv.orgresearchgate.net. Stability studies evaluate the stability of the analyte in the biological matrix under various storage conditions and during sample processing nih.gov.

Research findings highlight the importance of method validation. For example, LC-MS/MS methods for steroid quantification have been validated by assessing accuracy, precision, linearity, and matrix effects in human serum, demonstrating good performance within acceptable ranges medrxiv.orgmedrxiv.org. Recovery rates for steroids in biological matrices have been reported, indicating the efficiency of extraction methods medrxiv.org.

Interactive Data Tables:

Below are example interactive data tables based on the information found in the search results, illustrating typical validation parameters for steroid analysis methods that could be applied to methods involving this compound.

| Validation Parameter | Acceptance Criteria (Typical) | Example Data (from search results) | Source |

| Accuracy (% Recovery) | 80-120% medrxiv.orglabmanager.commedrxiv.org | 86.4-115.0% (for 12 steroids including estriol) nih.gov, >65% (for various steroids) medrxiv.org, 87.7–110.3% (for E1, E2, E3) researchgate.net, 99-111% and 102-120% (estrogen spiking) researchgate.net | nih.govmedrxiv.orgresearchgate.netlabmanager.commedrxiv.orgresearchgate.net |

| Precision (Intra-assay CV%) | <20% medrxiv.orgmedrxiv.org | 1.4-10.5% (GC-MS, 19 estrogens) nih.gov, 1.7–8.7% (LC-MS/MS, E1, E2, E3) researchgate.net, <10% (LC-MS/MS, estradiol) nih.gov | nih.govmedrxiv.orgmedrxiv.orgresearchgate.netnih.gov |

| Precision (Inter-assay CV%) | <20% medrxiv.orgmedrxiv.org | 1.4-10.5% (GC-MS, 19 estrogens) nih.gov, 1.9–9.4% (LC-MS/MS, E1, E2, E3) researchgate.net, <10% (LC-MS/MS, estradiol) nih.gov | nih.govmedrxiv.orgmedrxiv.orgresearchgate.netnih.gov |

| Linearity (R²) | >0.99 medrxiv.orgaustinpublishinggroup.commedrxiv.orgmdpi.com | >0.99 medrxiv.orgaustinpublishinggroup.commedrxiv.org, >0.995 nih.gov, >0.999 researchgate.netresearchgate.net | researchgate.netmedrxiv.orgaustinpublishinggroup.commedrxiv.orgmdpi.comresearchgate.netnih.gov |

| LLOQ (Limit of Quantification) | 10-400 pg/mL (depending on steroid) medrxiv.orgmedrxiv.org, 0.005-1 ng/mL (depending on steroid) nih.gov, 0.100 ng/mL (fulvestrant) orientjchem.org, 2-1000 pg/mL (estradiol) nih.gov, 0.02-0.1 ng/mL (most estrogens by GC-MS) nih.gov, ~1 pg/mL (estrogens) biorxiv.org | biorxiv.orgnih.govnih.govmedrxiv.orgorientjchem.orgmedrxiv.orgnih.gov | |

| Matrix Effect | Insignificant or accounted for medrxiv.orgresearchgate.net | Insignificant matrix effects (1-12%) in aqueous samples researchgate.net, no remarkable matrix effect observed (steroids in serum) medrxiv.org | medrxiv.orgresearchgate.net |

Sensitivity, Specificity, and Linearity Considerations

Achieving high sensitivity, specificity, and linearity is paramount for the accurate quantification of analytes, especially when present at low concentrations in biological samples. LC-MS/MS is widely recognized as a sensitive and specific technique for steroid hormone analysis due to its ability to separate analytes chromatographically before detection by mass spectrometry, which provides structural information through mass-to-charge ratios and fragmentation patterns chromatographyonline.comlongdom.org.

Sensitivity, often expressed as the Lower Limit of Quantitation (LLOQ), refers to the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. For estrogens and their metabolites in biological matrices like serum or plasma, achieving low LLOQs is necessary because their endogenous concentrations can be quite low, particularly in certain populations or experimental conditions biorxiv.orgnih.gov. Methods employing LC-MS/MS, sometimes coupled with derivatization techniques like dansylation to enhance ionization efficiency, have demonstrated LLOQs in the picogram per milliliter (pg/mL) range for various estrogens, including estriol longdom.orgnih.govresearchgate.net. For instance, one UPLC-MS/MS method reported LLOQs for estrogens in human serum ranging from 5.3 to 71.1 pg/mL, with estriol having an LLOQ of 5.3 pg/mL longdom.org. Another LC-MS/MS method for quantifying 12 steroid hormones, including estriol, in human serum reported LLOQs ranging from 0.005 ng/mL (equivalent to 5 pg/mL) for estradiol to 1 ng/mL for cortisol nih.gov.

Specificity ensures that the method accurately measures the target analyte without interference from other compounds in the matrix, including isomers or metabolites with similar chemical properties. LC separation provides the initial level of specificity by resolving compounds based on their physicochemical interactions with the stationary and mobile phases medrxiv.org. Tandem mass spectrometry further enhances specificity by selecting a precursor ion and monitoring specific fragmentation transitions characteristic of the target analyte longdom.orgthermofisher.com. While some isobaric compounds (compounds with the same nominal mass) might exist in biological matrices, careful optimization of chromatographic conditions and selection of unique mass transitions in MS/MS can help differentiate them biorxiv.orgresearchgate.net.

Linearity refers to the proportional relationship between the analyte concentration in the sample and the instrument response over a defined range. A method is considered linear if the calibration curve, typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, shows a consistent and predictable relationship. High correlation coefficients (R² values close to 1) are indicative of good linearity researchgate.netmedrxiv.orgresearchgate.net. Published LC-MS/MS methods for estrogen analysis, including those that could potentially utilize this compound as an internal standard, have demonstrated good linearity with R² values generally exceeding 0.99 longdom.orgresearchgate.netmedrxiv.orgresearchgate.netnih.gov. Linear ranges can vary depending on the specific method and target analytes, covering several orders of magnitude to accommodate the range of concentrations expected in biological samples longdom.orgnih.govresearchgate.net.

Table 1 summarizes representative data on linearity and sensitivity from published methods for estrogen analysis in biological matrices.

| Analyte(s) | Matrix | Technique | LLOQ Range (pg/mL or ng/mL) | Linearity (R²) | Citation |

| 7 female sex hormones (incl. Estriol) | Essential oil | UPLC-MS/MS | 1-20 µg/kg | ≥ 0.997 | nih.gov |

| Estrogens and Progestogens | Human Serum | UPLC-MS/MS | 1-25 pg/mL (for estrogens) | Not specified | nih.gov |

| Estradiol | Human Serum | LC-MS/MS | 1 ng/L (1 pg/mL) | 0.998-1.000 | researchgate.net |

| 12 steroid hormones (incl. Estriol) | Human Serum | LC-MS/MS | 0.005-1 ng/mL | ≥ 0.99 | nih.gov |

| Androgens, Estrogens (incl. Estriol), etc. | Human Serum | LC-MS/MS | 10-400 pg/mL | > 0.99 | medrxiv.org |

| 5 estrogens (incl. Estriol) | Wastewaters | LC/MS/MS | 0.3-2 ng/L | > 0.995 | researchgate.net |

| 15 Estrogens and Metabolites (incl. Estriol) | Human Serum | LC-MS/MS | 5.3-71.1 pg/mL | ≥ 0.9934 | longdom.org |

Note: Units vary across studies as reported in the source material.

Matrix Effects and Internal Standard Utilization (e.g., this compound as an internal standard)

Biological matrices are complex mixtures containing a vast array of endogenous compounds such as lipids, proteins, salts, and metabolites. These components can significantly interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement, collectively known as matrix effects thermofisher.comresearchgate.netavantiresearch.com. Matrix effects can compromise the accuracy and reproducibility of analytical measurements by affecting the ionization efficiency of the target analyte in a variable manner from sample to sample avantiresearch.com.

To counteract matrix effects and improve the reliability of quantification, the use of internal standards is a standard practice in bioanalysis thermofisher.comavantiresearch.com. An ideal internal standard is a compound that is chemically similar to the analyte, behaves similarly during sample preparation and chromatography, and ionizes in a comparable manner in the mass spectrometer, but can be distinguished from the analyte (e.g., by mass). Stable isotope-labeled analogs of the analyte, such as this compound for estriol, are considered the most effective internal standards avantiresearch.cominvivochem.com.

This compound is a form of estriol where three hydrogen atoms have been replaced by deuterium atoms invivochem.com. This isotopic labeling results in a slight increase in molecular weight while retaining the same chemical properties and chromatographic behavior as native estriol. When this compound is added to a biological sample at a known concentration before sample preparation, it undergoes the same extraction, cleanup, and ionization processes as the endogenous estriol. By monitoring the ratio of the signal intensity of estriol to that of this compound, variations in signal caused by matrix effects or variations in sample processing can be compensated for thermofisher.comavantiresearch.com.

Several analytical methods for quantifying steroid hormones in biological matrices utilize deuterated internal standards to address matrix effects. For instance, a UPLC-MS/MS method for determining female sex hormones in essential oil used this compound, Estradiol-D3, and Diethylstilbestrol-D6 as internal standards to reduce matrix effects nih.gov. In a method for quantifying 12 steroid hormones in human serum, this compound was listed as an internal standard alongside other deuterated steroids like Estradiol-d2 nih.gov. The use of deuterated internal standards is explicitly mentioned as a way to compensate for observed matrix effects in LC-MS/MS methods for quantifying steroids in human serum or plasma thermofisher.com. Studies evaluating matrix effects in estrogen analysis using LC-MS/MS have highlighted the importance of using internal standards, particularly isotope-labeled ones, to ensure accurate quantification in complex biological samples researchgate.net. The principle is that if the ionization of the analyte is suppressed or enhanced by the matrix, the ionization of the isotopically labeled internal standard will be affected proportionally, thus allowing for correction by using the analyte-to-internal standard peak area ratio for quantification avantiresearch.com.

The effectiveness of this compound as an internal standard for estriol relies on its isotopic purity and the absence of significant isotopic overlap with native estriol avantiresearch.com. Proper method validation involves evaluating matrix effects by comparing the response of the analyte in the presence of matrix to its response in a neat solution, and demonstrating that the internal standard effectively compensates for these effects across the expected range of analyte concentrations thermofisher.comresearchgate.netavantiresearch.com.

Mechanistic Insights into Estriol D3 Metabolism in in Vitro and Animal Models

Biotransformation Pathways of Estriol-d3 in Cellular Systems

The biotransformation of this compound in cellular systems is expected to largely mirror the known metabolic pathways of non-deuterated estriol (B74026), albeit with potential alterations in reaction rates due to the presence of deuterium (B1214612) atoms. Estriol undergoes extensive metabolism, primarily through Phase I and Phase II reactions, to facilitate its elimination from the body.

Hepatic Glucuronidation and Sulfation of this compound

Glucuronidation and sulfation are major Phase II metabolic pathways for estrogens, including estriol, occurring predominantly in the liver but also in other tissues like the kidneys and intestine nih.govpharmgkb.orgnih.gov. These conjugation reactions increase the water solubility of estriol and its metabolites, promoting their excretion via urine and bile nih.gov.

In hepatic cells, UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of this compound with glucuronic acid, forming this compound glucuronides. Similarly, sulfotransferases (SULTs) mediate the sulfation of this compound, resulting in the formation of this compound sulfates nih.govpharmgkb.org. Studies on non-deuterated estriol have identified estriol-16-alpha-glucuronide, estriol-3-glucuronide, estriol-3-sulfate, and estriol-3-sulfate 16-alpha-glucuronide as primary metabolites nih.gov. Given the structural similarity, this compound is expected to undergo analogous conjugation reactions at the hydroxyl groups. The liver is a primary site for estrogen biotransformation, taking up estrogens from circulation for further metabolism pharmgkb.org.

Phase I (Hydroxylation) and Phase II (Conjugation) Metabolic Enzymes Interacting with this compound

Estriol itself is largely considered an end-product of estrogen metabolism, primarily formed via 16-alpha-hydroxylation of estrone (B1671321) and estradiol (B170435), a reaction catalyzed by cytochrome P450 (CYP) enzymes biorxiv.orgbiorxiv.org. While estriol is less subject to further Phase I hydroxylation compared to estrone and estradiol, it can still interact with various metabolic enzymes.

Phase I enzymes, particularly CYP450 enzymes, are involved in the initial oxidative metabolism of steroids oup.commdpi.comoaepublish.com. For estrogens like estrone and estradiol, major oxidative routes include 2- and 4-hydroxylation by specific CYP isoforms pharmgkb.orgbiorxiv.org. Although estriol is already hydroxylated at the 3, 16, and 17 positions, minor Phase I modifications of this compound by CYP enzymes cannot be entirely ruled out, potentially leading to the formation of hydroxylated this compound species.

Phase II enzymes are crucial for the conjugation of this compound. UGTs catalyze glucuronidation, while SULTs catalyze sulfation pharmgkb.orgmdpi.comoaepublish.com. Catechol-O-methyltransferase (COMT) is another Phase II enzyme involved in the methylation of catechol estrogens (2- and 4-hydroxyestrogens), but its direct interaction with this compound, which is typically not a catechol estrogen, is less likely to be a primary metabolic route pharmgkb.orgbiorxiv.org. The specific isoforms of UGTs and SULTs involved in this compound conjugation would likely be similar to those that metabolize non-deuterated estriol. SULT1A1 and SULT1A3 are highly expressed in the intestine and liver and contribute to sulfation researchgate.net.

Isotope Effects in this compound Biotransformation Kinetics

The presence of deuterium atoms in this compound can lead to kinetic isotope effects (KIEs) in its biotransformation. A KIE occurs when the substitution of an atom with a heavier isotope (like deuterium for hydrogen) affects the rate of a chemical reaction, particularly if the bond to the isotopic atom is broken in the rate-determining step researchgate.net.

Identification and Structural Characterization of this compound Metabolites

The identification and structural characterization of this compound metabolites are typically performed using advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC) researchgate.netbiorxiv.orgaacrjournals.orgresearchgate.net. The deuterium label provides a distinct mass shift for the parent compound and its metabolites, facilitating their detection and differentiation from endogenous compounds and non-deuterated estriol metabolites researchgate.netbiorxiv.org.

By using LC-MS/MS, researchers can separate the various this compound metabolites and obtain their mass spectra. The fragmentation patterns in MS/MS can provide structural information, helping to elucidate the sites of metabolism (e.g., glucuronidation, sulfation, minor hydroxylation). Comparing the retention times and mass spectral data of this compound metabolites with those of known non-deuterated estriol metabolites and synthetic standards allows for their identification researchgate.netbiorxiv.org.

The use of deuterated internal standards, such as this compound itself or other deuterated estrogens, is a common practice in quantitative MS-based assays to improve accuracy and reliability in the identification and quantification of metabolites researchgate.netbiorxiv.orgaacrjournals.orgresearchgate.net.

Based on the known metabolism of estriol, the expected metabolites of this compound would include its glucuronidated and sulfated conjugates nih.gov. Minor hydroxylated or other Phase I metabolites of this compound might also be detected, depending on the cellular or animal model used and the sensitivity of the analytical method.

Organ-Specific Metabolism and Distribution of this compound in Preclinical Animal Models

The metabolism and distribution of this compound in preclinical animal models are expected to exhibit organ-specific patterns, similar to those observed for non-deuterated estriol and other estrogens. The liver is the primary organ for estrogen metabolism, including conjugation reactions pharmgkb.orgmdpi.com. Following administration, this compound would be distributed through the bloodstream to various tissues.

In animal models, studies with non-deuterated estriol have shown its distribution to estrogen-responsive tissues, although its binding affinity to estrogen receptors is lower than that of estradiol nih.govmdpi.com. Metabolism occurs in the liver and other metabolic organs, leading to the formation of conjugates that are subsequently excreted nih.govpharmgkb.orgharborcompounding.com.

The deuterium label in this compound allows for precise tracking of its distribution and metabolism in different organs and tissues using techniques like quantitative tissue analysis by LC-MS/MS. This can help determine the extent of uptake, the rate of metabolism, and the profile of metabolites formed in specific organs like the liver, kidneys, intestine, and target tissues vulcanchem.com.

While specific data on the organ-specific metabolism and distribution of this compound in various animal models were not extensively found, studies on other deuterated compounds and non-deuterated estrogens in animal models (e.g., mice, rats, quail) provide a framework for understanding where this compound would likely be processed and distributed researchgate.netphysiology.orgoup.combiorxiv.orgfrontiersin.org. The enterohepatic circulation, involving conjugation in the liver, excretion into bile, deconjugation by gut bacteria, and reabsorption, is also a significant pathway for estriol and is likely to apply to this compound harborcompounding.combiorxiv.org.

Cellular Uptake and Efflux Mechanisms of this compound in Various Cell Lines

The cellular uptake and efflux of this compound in various cell lines are mediated by transport mechanisms that handle steroid hormones and their conjugates. Estriol, as a steroid, can diffuse across cell membranes to some extent, but carrier-mediated transport also plays a role, particularly for its conjugated metabolites nih.gov.

In cell lines, studies investigating the uptake and efflux of estrogens and their conjugates utilize techniques involving labeled compounds (like this compound) and transport inhibitors to identify the specific transporters involved. Organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) are examples of transporters known to handle steroid conjugates and could be involved in the cellular disposition of this compound and its metabolites thno.org.

While specific data on this compound uptake and efflux in a wide range of cell lines were not detailed in the search results, the general principles of steroid transport and the application of labeled compounds in cellular transport studies are well-established.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71316488 |

| Estriol | 5756 |

| Estrone | 5280742 |

| Estradiol | 5757 |

Data Tables

Based on the available search results, there is no specific quantitative data on this compound metabolism kinetics or metabolite profiles suitable for generating interactive data tables. The information found primarily describes the metabolic pathways and the use of deuterated compounds as tracers or internal standards.

However, if specific experimental data were available, a data table could be structured as follows:

Example Data Table (Illustrative - No actual data available from search results)

| Cellular System/Animal Model | This compound Metabolite | Percentage of Total Metabolism | Relevant Enzyme(s) Involved |

| Human Liver Microsomes | This compound Glucuronide | [Data would be here] | UGTs |

| Human Liver Microsomes | This compound Sulfate | [Data would be here] | SULTs |

| Rat Hepatocytes | This compound Glucuronide | [Data would be here] | UGTs |

| Rat Hepatocytes | This compound Sulfate | [Data would be here] | SULTs |

| In vivo (Animal Model) | This compound Glucuronide | [Data would be here] | UGTs, SULTs |

| In vivo (Animal Model) | This compound Sulfate | [Data would be here] | UGTs, SULTs |

Molecular Interactions and Receptor Binding Studies of Estriol D3

Estrogen Receptor (ERα and ERβ) Binding Affinity of Estriol-d3

The binding affinity of a compound to a receptor is a crucial determinant of its biological potency. For this compound, its binding affinity to ERα and ERβ is expected to closely mirror that of unlabeled Estriol (B74026) due to the minimal impact of deuterium (B1214612) substitution on the binding interface. Estriol exhibits differential binding affinities for the two receptor subtypes.

In Vitro Receptor Binding Assays for this compound

In vitro receptor binding assays are fundamental techniques used to quantify the affinity of a ligand for its receptor. These assays typically involve incubating a fixed amount of receptor protein with a radiolabeled or fluorescently labeled ligand and varying concentrations of the competing unlabeled compound (in this case, Estriol or this compound). Common methods include competitive binding assays using techniques like dextran-coated charcoal separation or filtration to distinguish bound from free ligand. Fluorescent-based assays, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), are also widely used for high-throughput screening and detailed binding studies of nuclear receptors, including ERs .

While specific in vitro binding assay data for this compound are limited in readily available literature, such assays performed with unlabeled Estriol demonstrate its capacity to bind to both ERα and ERβ. Studies utilizing these methodologies provide quantitative measures, such as dissociation constants (Kd) or inhibition constants (Ki), which reflect the strength of the interaction between the ligand and the receptor.

Competitive Binding Studies with Native Estrogens and this compound

Competitive binding studies are specifically designed to compare the binding affinity of a test compound to that of a known ligand for the same receptor. In the context of this compound, competitive binding assays would typically involve competing this compound or unlabeled Estriol against a high-affinity radiolabeled estrogen, such as [³H]Estradiol, for binding to recombinant ERα and ERβ proteins or ERs in cell lysates.

Studies on unlabeled Estriol have shown that it binds to both ERα and ERβ, albeit with lower affinity compared to Estradiol (B170435) wikipedia.org. According to one in vitro study, the relative binding affinity (RBA) of Estriol for human ERα was reported as 11.3% of that of Estradiol, and for ERβ, it was 17.6% of that of Estradiol wikipedia.org. This indicates that Estriol is a weaker competitor for ER binding sites compared to Estradiol.

The expected similar binding profile of this compound suggests it would exhibit comparable relative binding affinities in competitive assays. The deuterium labels are not typically located at positions critical for direct hydrogen bonding or major hydrophobic interactions within the estrogen receptor binding pocket, thus preserving the binding characteristics of the parent molecule.

Table 1: Relative Binding Affinity of Estriol for Human Estrogen Receptors (relative to Estradiol)

| Estrogen Compound | Receptor Subtype | Relative Binding Affinity (% of Estradiol) |

| Estriol | ERα | 11.3 |

| Estriol | ERβ | 17.6 |

*Data based on one in vitro study wikipedia.org.

Conformational Changes Induced by this compound Binding to Estrogen Receptors

Ligand binding to nuclear receptors, including ERα and ERβ, induces significant conformational changes in the receptor protein. These changes are critical for the subsequent steps in receptor activation, such as dimerization, nuclear translocation (for receptors not already in the nucleus), and the recruitment of coactivator or corepressor proteins. The ligand-binding domain (LBD) of the ER undergoes a rearrangement upon ligand binding, particularly affecting the position of helix 12 (H12). Agonist ligands, like Estriol, are thought to orient H12 in a conformation that creates a functional surface for the binding of coactivator proteins, thereby promoting gene transcription. Antagonist ligands, in contrast, induce a different H12 conformation that can block coactivator binding or favor corepressor recruitment.

Given that Estriol functions as an estrogen receptor agonist, its binding to ERα and ERβ is expected to induce conformational changes characteristic of agonist-bound receptors. This involves the stabilization of the active conformation of the LBD, facilitating the interaction with transcriptional coactivators. The deuterium labeling in this compound is not anticipated to alter these fundamental conformational dynamics induced by ligand binding, meaning this compound is expected to induce similar agonist-specific conformational changes in ERs as unlabeled Estriol.

Downstream Signaling Pathways Modulated by this compound in Cellular Models

Upon binding to estrogen receptors and undergoing conformational changes, the ligand-receptor complexes modulate various downstream signaling pathways, leading to cellular responses. These effects are broadly categorized into genomic and non-genomic actions. The signaling pathways modulated by this compound are expected to be consistent with those activated by unlabeled Estriol.

Gene Transcription Regulation by this compound-ER Complexes

The classical genomic action of estrogen receptors involves the binding of the ligand-bound ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits transcriptional coregulators and the basal transcription machinery, leading to the activation or repression of gene expression. Estrogen receptors can also influence gene transcription through ERE-independent mechanisms, such as tethering to other transcription factors like AP-1 or Sp1, modulating their activity.

As an agonist, Estriol-bound ER complexes are expected to primarily promote the transcription of genes containing EREs or those regulated through tethering mechanisms that are activated by agonist-bound ERs. Studies on Estriol have shown its ability to regulate the expression of estrogen-responsive genes, although its transcriptional potency is generally lower than that of Estradiol wikipedia.org. The this compound-ER complex is anticipated to exhibit similar gene regulatory effects, initiating transcriptional changes characteristic of estrogenic activity. This involves the recruitment of coactivators to the promoter regions of target genes, influencing mRNA synthesis.

Interaction of this compound with Other Steroid Receptors or Nuclear Receptors

Research on the interaction of this compound specifically with steroid receptors or nuclear receptors other than the estrogen receptor (ER) is limited in the provided search results. However, studies on the parent compound, Estriol, and the broader nuclear receptor superfamily provide context.

Nuclear receptors, including steroid hormone receptors, thyroid hormone receptors, vitamin D3 receptors, and retinoid receptors, function as ligand-dependent transcription factors that regulate gene expression ebi.ac.uknih.gov. They typically bind to specific DNA response elements as homodimers or heterodimers ebi.ac.ukoup.com.

Estriol is primarily characterized as an agonist of the estrogen receptors, ERα and ERβ wikipedia.org. In terms of relative binding affinities (RBA) compared to estradiol, one study found Estriol to have 11-14% of the RBA for human ERα and 18-21% for human ERβ wikipedia.org. Its relative transactivational capacities were reported as 11% at ERα and 17% at ERβ wikipedia.org. Estriol has also been reported to have mixed agonist-antagonist or partial agonist activity at ERs wikipedia.org.

While Estriol is primarily associated with ERs, the provided information suggests that, like other estrogens, it does not importantly interact with other steroid hormone receptors wikipedia.org. However, the nuclear receptor superfamily exhibits complex interactions, including protein-protein interactions between different receptor types. For instance, the estrogen receptor has been shown to directly bind to a subset of nuclear receptors, including thyroid hormone receptor (TR), retinoic acid receptor (RAR), ERβ, and retinoid X receptor (RXR), through protein-protein interactions between their ligand-binding domains oup.com.

Studies on other nuclear receptors, such as the vitamin D3 receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptor gamma (PPARγ), have shown that they can interact with common sets of proteins, referred to as VDR interacting proteins (DRIPs) nih.gov. While a similar pattern of interacting proteins was seen with TR and PPARγ, this pattern was not observed with the ER ligand-binding domain, suggesting that a subclass of nuclear receptors interacts with DRIPs, but other receptors, including ER, do not nih.gov.

Although direct binding data for this compound with non-ER steroid or nuclear receptors is not explicitly detailed in the search results, the general understanding of Estriol's limited interaction with other steroid receptors wikipedia.org and the distinct interaction profiles of ER compared to some other nuclear receptors like VDR and PPARγ nih.gov suggest that this compound is unlikely to have significant direct binding interactions with a wide range of non-ER steroid or nuclear receptors. The primary focus of this compound research, as indicated by its use as a labeled form of Estriol invivochem.comscbt.com, is likely centered around estrogen receptor-mediated pathways or its metabolic fate.

Protein-Ligand Interaction Dynamics of this compound through Computational Modeling

Computational modeling techniques, such as molecular dynamics (MD simulations) and molecular docking, are valuable tools for studying protein-ligand interactions, including those involving steroid hormones and their receptors nih.govmdpi.com. These methods can provide insights into binding modes, conformational changes, and interaction energies nih.govtandfonline.complos.org.

While specific computational studies focusing solely on the interaction dynamics of this compound were not prominently featured in the search results, research on the parent compound, Estriol, and other estrogenic ligands with estrogen receptors provides relevant methodological context and findings.

Molecular dynamics simulations are used to determine the bound configuration of ligand-protein complexes and estimate binding strength nih.gov. These simulations can reveal the stability of the complex and the dynamics of amino acid residues in the binding cavity . For instance, MD simulations of the human estrogen receptor α ligand binding domain (ERα LBD) with estradiol have elucidated the pivotal role of specific residues, like His524, in maintaining the active conformation and establishing hydrogen bond networks crucial for ligand binding and co-activator interaction acs.orgnih.gov.

Computational models can also be used to predict compound-protein interactions (CPIs), with some models showing competitive performance with traditional molecular docking, particularly for targets like Estrogen receptor alpha and vitamin D3 receptor oup.com.

Data Table Example (Illustrative, based on Estriol/Estradiol data from search results):

While specific data for this compound binding to other receptors was not found, here is an illustrative table based on Estriol's relative binding to ER subtypes, derived from the search results wikipedia.orgoup.com:

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (%) |

| Estriol | hERα | 11-14 |

| Estriol | hERβ | 18-21 |

Further computational studies specifically on this compound would be necessary to precisely characterize any subtle differences in interaction dynamics or binding affinities compared to non-deuterated Estriol, particularly concerning interactions with ERs or potential weak interactions with other receptors.

Applications of Estriol D3 As a Research Tracer and Reference Standard

Metabolic Flux Analysis Utilizing Estriol-d3 in Preclinical In Vivo Studies

Stable isotopic tracers, such as this compound, are fundamental in metabolic research to assess pathway activities and metabolic fluxes, providing a more comprehensive understanding of metabolism beyond just metabolite concentrations. eurisotop.com While measuring metabolite concentrations offers a snapshot, the use of isotopic tracers allows for the quantification of the fraction of a metabolite produced from specific precursors. eurisotop.com Although specific preclinical in vivo studies utilizing this compound solely for metabolic flux analysis were not extensively detailed in the search results, the principle of using stable isotopes for this purpose in metabolic research is well-established. eurisotop.comotsuka.co.jp Deuterium-labeled steroids, including estriol (B74026), are recognized as stable isotope-labeled products valuable for metabolic research. eurisotop.comotsuka.co.jpmedchemexpress.commedchemexpress.comscbt.cominvivochem.com

Use of this compound as an Internal Standard in Quantitative Bioanalysis of Estrogens

One of the most significant applications of this compound is its use as an internal standard in quantitative bioanalysis, particularly with mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). aacrjournals.orgnih.govnih.govsigmaaldrich.comnih.govsciex.comnih.govresearchgate.netmedrxiv.orgresearchgate.net The principle relies on the similar chemical and physical properties of the labeled internal standard (this compound) and the endogenous analyte (estriol), ensuring they behave similarly during sample preparation and chromatographic separation. However, their distinct mass-to-charge ratios allow for their independent detection and quantification by mass spectrometry. nih.govnih.govsigmaaldrich.comnih.govsciex.commedrxiv.org This approach helps to compensate for variations in sample processing, matrix effects, and instrument performance, thereby improving the accuracy and precision of the quantification of endogenous estrogens like estriol, estradiol (B170435), and estrone (B1671321) in biological matrices such as serum. nih.govnih.govnih.govsciex.commedrxiv.orgresearchgate.net For instance, deuterated estradiol (estradiol-d3) has been used as an internal standard in reference measurement procedures for estradiol in human serum using isotope-dilution LC-MS/MS. nih.govresearchgate.net Similarly, deuterated standards are routinely included in LC-MS/MS methods for the simultaneous analysis of multiple steroid hormones, including estriol, in human serum. nih.govmedrxiv.org The use of deuterated steroids as internal standards is considered ideal for LC-MS studies. sigmaaldrich.com

This compound as a Reference Material for Calibration and Validation of Estrogen Assays

This compound, as a well-characterized isotopic analog, serves as a valuable reference material for the calibration and validation of analytical methods used to quantify estrogens. nih.govnih.govsigmaaldrich.comnih.govsciex.comresearchgate.netmedrxiv.orgresearchgate.netvscht.cz By using known concentrations of this compound, researchers can establish calibration curves for the accurate quantification of unlabeled estriol in samples. nih.govnih.gov The inclusion of deuterated standards during method development and validation helps to assess parameters such as linearity, accuracy, precision, and recovery. nih.govnih.govnih.govmedrxiv.orgresearchgate.net For example, studies developing LC-MS/MS methods for estrogen analysis utilize deuterated internal standards to evaluate method performance characteristics like lower limits of quantification (LLOQs), linearity, and recovery. nih.govnih.govnih.govmedrxiv.orgresearchgate.net The use of such reference materials is critical for ensuring the reliability and comparability of estrogen measurements across different laboratories and studies. nih.gov

Investigation of Steroid Biosynthesis Pathways Using this compound as a Labeled Precursor

Stable isotope labeling is a powerful technique for investigating metabolic pathways, including steroid biosynthesis. By introducing a labeled precursor molecule into a biological system, researchers can track the incorporation of the label into downstream metabolites, thereby elucidating the enzymatic steps and intermediates involved. eurisotop.comnih.govnih.govresearchgate.net While search results specifically detailing the use of this compound as a precursor in steroid biosynthesis pathway studies were not prominent, the general application of deuterium-labeled steroids for studying estrogen production rates and metabolism is documented. nih.govaacrjournals.orgnih.gov Studies have utilized unlabeled and deuterated versions of estrogen analogs like estradiol and estrone to investigate their metabolism and the formation of metabolites. nih.gov The principle extends to estriol, where a labeled form could, in theory, be used to study its metabolic fate or conversion into other compounds within a specific biological context, although its role is typically downstream in the estrogen biosynthesis pathway. The use of stable isotopic labeling is crucial for confirming metabolite structures and understanding biotransformation reactions. nih.gov

Future Directions and Research Gaps for Estriol D3

Development of Novel Isotopic Labeling Strategies for Estriol (B74026)

While Estriol-d3 is a widely used internal standard, the development of novel isotopic labeling strategies for estriol presents opportunities to overcome current limitations and expand research capabilities. Deuterium (B1214612) labeling is a common method for creating stable isotope-labeled standards, but the position and number of deuterium atoms can impact the stability and behavior of the labeled molecule, particularly concerning potential deuterium exchange (D-loss) in certain conditions or locations on the molecule scbt.comwikipedia.orginvivochem.com. Research into alternative labeling sites or the use of other stable isotopes, such as Carbon-13 (¹³C), could yield internal standards with improved stability and analytical performance scbt.comwikipedia.orginvivochem.comfishersci.atwikipedia.org. For instance, studies have explored using ¹³C-labeled steroids to mitigate issues associated with deuterium loss invivochem.comfishersci.atwikipedia.org. Developing Estriol with ¹³C labeling at specific, non-exchangeable positions, or creating this compound variants with deuterium at more stable sites, could enhance the accuracy of quantitative analysis, especially in long-term studies or those involving diverse sample matrices. The creation of isotopically uniform steroid standards is an ongoing area of research to harmonize reported values and achieve more consistent results.

Integration of this compound in Multi-Omics (e.g., Metabolomics, Proteomics) Research Platforms

This compound is already a valuable tool in targeted metabolomics for the quantification of estriol and related steroids using techniques like LC-MS/MS. Its integration into broader multi-omics research platforms represents a significant future direction. In metabolomics, this compound can serve not only as an internal standard for quantitative analysis of estriol but also as a tracer to study estriol's metabolic pathways and the kinetics of its conversion into various metabolites wikipedia.org. By tracking the fate of the deuterated label, researchers can gain deeper insights into how estriol is processed in different biological systems and how these processes are altered in disease states. While less directly applicable to proteomics, changes in estriol levels or metabolism, monitored using this compound, can be correlated with alterations in protein expression or post-translational modifications identified through proteomics. Integrating these datasets can help to build a more comprehensive understanding of the molecular mechanisms influenced by estriol, revealing potential protein targets or pathways affected by its presence or changes in its concentration. Deuterated steroid mixtures, including compounds like testosterone-d3, are already being used for high-throughput LC/MS metabolomic analysis, highlighting the potential for similar applications with this compound in complex biological samples.

Advanced Imaging Techniques for Tracing this compound Distribution in Preclinical Models

Visualizing the distribution and localization of estriol in tissues and organs can provide crucial information about its sites of action and metabolism. Advanced imaging techniques, such as mass spectrometry imaging (MSI), offer the potential to map the spatial distribution of this compound in preclinical models. By analyzing tissue sections with high spatial resolution, MSI can reveal where this compound accumulates, where it is metabolized, and where it interacts with target tissues. This can be particularly useful for studying the pharmacokinetics and pharmacodynamics of estriol without the need for radioactive labeling. While challenges exist in sensitivity and spatial resolution for detecting trace levels of steroids, ongoing advancements in MSI technology, including improvements in ionization techniques and mass analyzer capabilities, are paving the way for its increased application in steroid research. Coupling this compound with these advanced imaging modalities could provide unprecedented spatial insights into estriol's biological activity.

High-Throughput Screening Methodologies Utilizing this compound for Ligand Discovery

High-throughput screening (HTS) is essential for the efficient identification of compounds that interact with biological targets. This compound can play a role in developing HTS methodologies, particularly in assays that rely on mass spectrometry for detection and quantification. As an internal standard, this compound enables accurate quantification of estriol or its metabolites in HTS formats, allowing for the screening of large libraries of compounds for their effects on estriol synthesis, metabolism, or binding to specific proteins like estrogen receptors or GPER. For example, HTS assays could be developed to identify enzymes that metabolize estriol by measuring the formation or depletion of this compound or its deuterated metabolites. Furthermore, while this compound itself is a labeled form of a known ligand, the principles of using stable isotope-labeled internal standards in quantitative HTS-MS assays can be extended to the discovery of novel ligands that interact with estriol-related pathways. The use of deuterated standards in high-throughput LC/MS metabolomic analysis demonstrates the feasibility of integrating labeled compounds into rapid screening workflows.

Elucidation of Previously Unidentified Biological Roles of this compound in In Vitro Systems

Beyond its established role as a weak estrogen receptor agonist and a GPER antagonist at higher concentrations, estriol may possess other, as yet unidentified, biological functions. This compound can be a valuable tool for exploring these potential novel roles in in vitro systems. By using this compound as a traceable molecule, researchers can investigate its interactions with cellular components beyond known estrogen receptors, explore its influence on non-genomic signaling pathways, or study its effects on cellular processes not traditionally associated with estrogenic activity. For instance, studies using this compound could investigate its potential involvement in membrane transport, enzymatic reactions unrelated to steroid metabolism, or interactions with other classes of receptors. The ability to precisely quantify this compound and its fate in various cellular compartments or biochemical assays facilitates the discovery of these potentially overlooked biological roles. Research utilizing this compound has already contributed to understanding estrogen levels in biological systems and their impact on physiological endpoints in model organisms.

Challenges in Reproducibility and Standardization of this compound Research Data

Despite its utility, the use of this compound in research faces challenges related to reproducibility and standardization, primarily centered around analytical methods. Accurate quantification using stable isotope-labeled internal standards like this compound relies on several factors, including the isotopic purity of the standard, the correct assessment of potential isotopic exchange (deuterium loss), and the consistent application of sample preparation and analytical protocols scbt.comwikipedia.orginvivochem.com. Variations in the isotopic distribution of the internal standard or differences in matrix effects between samples and calibration standards can introduce bias into the results scbt.comwikipedia.orgwikipedia.org. Furthermore, the lack of universally adopted standardized protocols for sample collection, processing, and LC-MS/MS analysis of steroids, even with the use of internal standards, can contribute to variability in reported data across different laboratories. Efforts to develop certified reference materials for steroids, including this compound, are underway to improve the accuracy and comparability of measurements. Addressing these challenges requires rigorous quality control, the use of highly pure internal standards, careful consideration of potential deuterium exchange, and the development and adoption of standardized analytical methods and reporting guidelines to ensure the reproducibility and reliability of research findings obtained using this compound.

This compound is an indispensable tool in steroid research, primarily for the accurate quantification of estriol. Future research will focus on enhancing its utility through improved labeling strategies, integrating it into advanced multi-omics and imaging platforms, leveraging it in high-throughput screening for new biological insights, and addressing the critical need for greater reproducibility and standardization in analytical methods. These advancements will be crucial for a more complete understanding of estriol's multifaceted roles in biology and health.

Conclusion and Outlook

Synthesis of Major Academic Contributions Regarding Estriol-d3

Academic contributions regarding this compound primarily revolve around its utility as a stable isotope-labeled internal standard in analytical methods for quantifying estriol (B74026). The use of this compound in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a significant contribution to endocrine science vulcanchem.comnih.govmedrxiv.org. This approach allows for precise and accurate measurement of estriol levels, which is crucial for understanding its physiological roles and changes in various conditions.

Research has demonstrated the effectiveness of using this compound as an internal standard in the simultaneous determination of multiple estrogens, including estriol, in complex samples such as water bodies nih.gov. This highlights its importance in environmental monitoring and research related to endocrine disruptors. Furthermore, this compound has been employed in methods for quantifying steroids, including estriol, in human serum, showcasing its application in clinical research and diagnostics medrxiv.org. The method involves spiking samples with isotopically labeled internal standards like this compound before extraction and LC-MS/MS analysis, ensuring reliable quantification by accounting for matrix effects and variations during sample preparation and analysis medrxiv.org.

Unresolved Questions and Future Research Priorities for this compound

While the role of this compound as an analytical standard is well-established, future research priorities are intrinsically linked to the broader understanding of estriol itself and the refinement of analytical techniques. One area for future research involves further optimizing mass spectrometry methods utilizing this compound to enhance sensitivity, specificity, and throughput for estriol quantification in increasingly complex biological and environmental samples.

Another area relates to exploring the potential for this compound in metabolic studies. Although this compound is primarily used as a non-metabolized internal standard, investigating its behavior in various biological systems could potentially offer insights into estriol metabolism, albeit with the understanding that the deuterium (B1214612) label might subtly influence metabolic pathways compared to the unlabeled compound.

Furthermore, as the understanding of estriol's biological roles expands beyond pregnancy, including its potential immunomodulatory effects and interactions with other pathways like vitamin D signaling, the need for highly accurate quantification methods using standards like this compound will increase nih.govresearchgate.netnih.gov. Future research may focus on applying this compound-based analytical methods to investigate estriol's involvement in these diverse physiological processes.

Broader Implications of this compound Research for Endocrine Science